molecular formula C15H9Cl3O B6317175 (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 1444957-46-3

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6317175
CAS No.: 1444957-46-3
M. Wt: 311.6 g/mol
InChI Key: SKCBOPNZFPCHRQ-QPJJXVBHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one ( 607717-57-7) is a synthetic chalcone derivative of significant interest in advanced materials research . This compound features a chlorinated aromatic structure and a planar enone bridge, which contributes to its distinctive electronic properties . Scientific studies have highlighted its potential in the field of nonlinear optics (NLO), where it shows promise for optical-limiting applications due to its large excited-state absorption cross-sections . Researchers utilize this chalcone as a key intermediate for synthesizing a diverse range of heterocyclic compounds with potential therapeutic applications . The molecular and electronic properties, including HOMO-LUMO energies, can be further investigated using computational methods such as Density Functional Theory (DFT) to predict its reactivity and behavior . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBOPNZFPCHRQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

A standard protocol employs sodium hydroxide (40% w/v) in ethanol at 60°C for 6–8 hours, achieving yields of 68–75%. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. Alternative bases such as potassium hydroxide or lithium hydroxide have been tested, but NaOH provides optimal cost-effectiveness and reaction rates.

Table 1: Comparative Analysis of Base Catalysts

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol60675
KOHMethanol65570
LiOHTHF50862

Solvent Systems and Their Impact

Polar protic solvents like ethanol enhance enolate stability, while aprotic solvents (e.g., THF) slow reaction kinetics due to reduced base solubility. A mixed solvent system of ethanol:water (3:1) improves yields to 82% by facilitating dehydration.

Solvent-Free Synthesis: Green Chemistry Innovations

To address environmental concerns, solvent-free methods have been developed. Mechanochemical grinding of 2,4-dichloroacetophenone and 3-chlorobenzaldehyde with solid NaOH in a mortar and pestle achieves 70–78% yields within 30 minutes. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption.

Micellar-Mediated Claisen-Schmidt Reactions

Recent advances utilize surfactants to create micellar environments, enhancing reactant solubility and reducing side reactions. Cetyltrimethylammonium bromide (CTAB) and Tween 80 have shown promise for this compound synthesis.

Surfactant Selection and Reaction Efficiency

CTAB (5 mol%) in water at 45°C yields 85% product, while Tween 80 achieves 79% under identical conditions. NMR studies confirm reactant incorporation into micelles, with the hydrophobic core stabilizing the transition state during enolate formation.

Table 2: Micellar Synthesis Performance

SurfactantTemperature (°C)Time (h)Yield (%)
CTAB45485
Tween 8045579
SDS45665

Functional Group Tolerance

Micellar systems accommodate electron-withdrawing substituents (e.g., Cl groups) without requiring protective groups. However, steric hindrance from ortho-substituted aldehydes reduces yields by 15–20% compared to para-substituted analogs.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies using continuous flow systems with immobilized NaOH on alumina demonstrate 80% yield at a throughput of 1 kg/h. Residence time optimization (20 minutes) minimizes byproduct formation.

Crystallization and Polymorphism Control

The amorphous form of the compound, critical for bioavailability, is obtained via antisolvent crystallization using water. X-ray diffraction confirms form stability up to 150°C, ensuring suitability for pharmaceutical formulation.

Comparative Analysis of Synthetic Methods

Table 3: Methodological Trade-offs

MethodYield (%)Eco-FriendlinessScalabilityCost ($/kg)
Traditional Claisen75ModerateHigh120
Solvent-Free78HighModerate90
Micellar (CTAB)85HighHigh150

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in cell wall synthesis, leading to antibacterial effects . It can also interact with cellular proteins and DNA, inducing apoptosis in cancer cells. The exact mechanism of action depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning : The 2,4-dichlorophenyl group (as in the target compound) enhances steric bulk and electron-withdrawing effects compared to 2,6-dichloro analogs. This positioning favors interactions with hydrophobic enzyme pockets, as seen in DNA gyrase inhibitors .
  • Amino vs. Chloro Substituents: Replacing the α-position 3-chlorophenyl with a 4-aminophenyl () increases trypanocidal potency, likely due to improved hydrogen bonding with parasitic targets .

Physical and Optical Properties

Table 2: Structural Features and Nonlinear Optical (NLO) Performance

Compound Name Substituent A Substituent B NLO Response (β value) Reference
(E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one Anthracenyl 2,4-Dichlorophenyl High β (strong π-conjugation)
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 2-Chlorophenyl 3-Methoxyphenyl Moderate β (electron-donating methoxy enhances polarization)
Target Compound 3-Chlorophenyl 2,4-Dichlorophenyl Not reported; predicted low β (lack of strong donor groups)

Key Observations :

  • Electron-Donor Groups: Methoxy or amino substituents (e.g., ) enhance NLO responses by increasing charge transfer asymmetry.
  • Extended Aromatic Systems: Anthracenyl substituents () amplify nonlinear absorption coefficients due to extended π-systems, a feature absent in the target compound.

Pharmacokinetic and Toxicity Profiles

Table 3: ADMET Predictions for Selected Analogs

Compound Name LogP Metabolic Stability (HLM t₁/₂) Ames Test (Mutagenicity) Reference
Target Compound ~4.2 (predicted) Not reported Not reported -
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 3.8 High (t₁/₂ > 60 min) Negative
(2E)-3-(4-Fluorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one 2.9 Moderate (t₁/₂ = 54.3 min) Negative

Key Observations :

  • Metabolic Stability: Amino-substituted analogs () exhibit superior metabolic stability, a critical factor for drug development.

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as a type of chalcone, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H9Cl3O
  • Molecular Weight : 311.59 g/mol
  • CAS Number : 1004209-24-8

Biological Activity Overview

Chalcones are known for a variety of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. The specific compound under consideration has shown promising results in several studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • In a study conducted on various cancer cell lines, the compound demonstrated an IC50 value ranging from 5 to 20 µM, indicating potent antiproliferative effects against breast and colon cancer cells .
  • The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A study reported that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL .
  • Its effectiveness against certain fungal strains was also noted, suggesting potential applications in treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis.
  • Antioxidant Properties : The compound scavenges free radicals and reduces oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyCell LineIC50 ValueObservations
MCF-7 (breast cancer)10 µMInduced apoptosis via caspase activation
HCT116 (colon cancer)15 µMReduced cell viability significantly
Staphylococcus aureus75 µg/mLModerate antibacterial activity

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of a substituted acetophenone derivative (e.g., 2,4-dichloroacetophenone) with a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde) under basic conditions. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol (typical concentration: 10–20% w/v) .
  • Solvent : Ethanol or methanol, with reflux temperatures (70–80°C) to enhance reaction kinetics .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the α,β-unsaturated ketone .

Q. Table 1: Representative Reaction Conditions

ComponentExampleRole/Impact on Yield
CatalystNaOH (15% w/v in ethanol)Base for deprotonation; excess reduces side products
Reaction Time6–8 hours (reflux)Prolonged time increases yield but risks decomposition
Aldehyde/Ketone Ratio1:1 molar ratioDeviations lead to unreacted starting material

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths, angles, and conformation. For example, the enone system typically shows a trans-configuration (C=C bond length ~1.33 Å) and planarity .
  • NMR :
    • ¹H NMR : Vinyl protons (Hα and Hβ) appear as doublets at δ 6.8–7.5 ppm with coupling constants J = 15–16 Hz, confirming the (E)-configuration .
    • ¹³C NMR : Carbonyl (C=O) resonates at δ 190–200 ppm .
  • IR : Strong C=O stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

Q. How can researchers evaluate the antimicrobial potential of this chalcone derivative?

Methodological Answer:

  • Assay Design :
    • Microbial Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) .
    • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (96-well plates) with compound concentrations ranging from 1–100 µg/mL.
  • Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. What computational approaches are used to predict reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .
    • HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on chlorophenyl groups, LUMO on carbonyl) .
  • Molecular Docking : AutoDock Vina to study binding with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. Table 2: DFT Parameters for Electronic Analysis

ParameterValue/DescriptionRelevance
HOMO-LUMO Gap~3.5–4.0 eVIndicates kinetic stability
Dipole Moment~4.5–5.0 DebyePolarity affecting solubility

Q. How can contradictory data in biological activity be systematically addressed?

Methodological Answer:

  • Structural Modifications : Synthesize derivatives with varied substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate activity contributors .
  • Standardized Assays : Use identical microbial strains, inoculum sizes, and growth media across studies .
  • Meta-Analysis : Compare data from multiple sources (e.g., MIC values from independent labs) to identify outliers .

Q. What are key considerations in designing kinetic studies for oxidation reactions?

Methodological Answer:

  • Reaction Monitoring : Use UV-Vis spectroscopy to track conjugated enone system degradation (λ = 300–350 nm) .
  • Oxidant Selection : Compare common oxidants (e.g., mCPBA, H₂O₂) to determine regioselectivity for epoxidation vs. hydroxylation .
  • Temperature Control : Maintain isothermal conditions (e.g., 25°C) to avoid side reactions .

Q. Table 3: Kinetic Parameters for Epoxidation

OxidantRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
mCPBA1.2 × 10⁻³45.3
H₂O₂ (acidic)3.8 × 10⁻⁴58.9

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